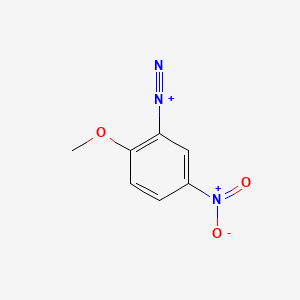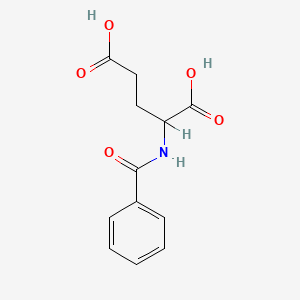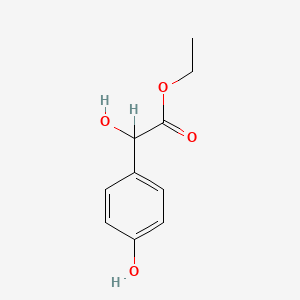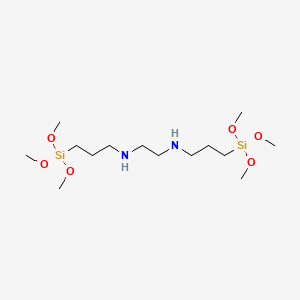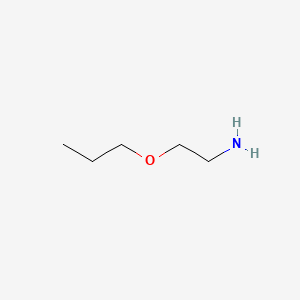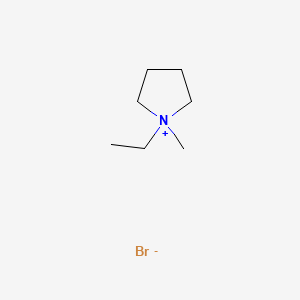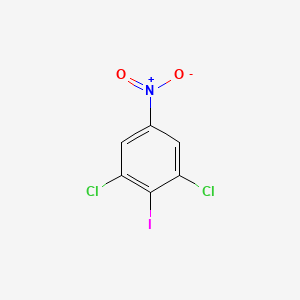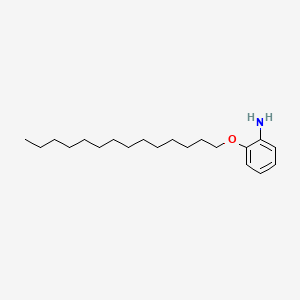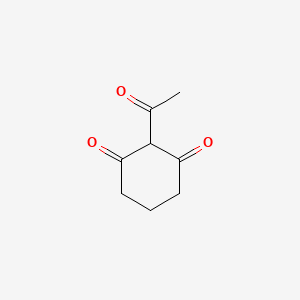
2-Acetyl-1,3-cyclohexanedione
Overview
Description
2-Acetyl-cyclohexane-1,3-dione is an organic compound with a unique structure that features both ketone and enol forms
Mechanism of Action
Target of Action
It has been used in the chelation of aqueous iron (iii) that is present in alcoholic drinks, such as wine and beer .
Mode of Action
The precise mechanism of action of 2-Acetyl-1,3-cyclohexanedione remains under investigation. Current understanding suggests a reaction pathway involving the formation of an intermediate, cyclohexane-1,3-dione. Subsequently, this intermediate undergoes oxidation to yield this compound .
Biochemical Pathways
It has been used to evaluate mesotrione assay specificity as its structure is similar to mesotrione, a triketone herbicide .
Result of Action
Biochemical Analysis
Biochemical Properties
2-Acetyl-1,3-cyclohexanedione plays a significant role in biochemical reactions, particularly in the chelation of aqueous iron (III) present in alcoholic drinks such as wine and beer . It affects beer fermentation, stability, and quality . Additionally, this compound is used to evaluate mesotrione assay specificity due to its structural similarity to mesotrione, a triketone herbicide . The compound interacts with various enzymes, including cyclohexanone monooxygenase, which is involved in the synthesis of diverse enzymes .
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes like cyclohexanone monooxygenase suggests its role in modulating enzymatic activities and metabolic pathways
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and enzymes. It is believed to form an intermediate, cyclohexane-1,3-dione, which undergoes oxidation to yield this compound . This reaction pathway highlights the compound’s role in enzyme catalysis and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are crucial factors to consider. Studies have shown that this compound affects beer fermentation and stability, indicating its impact on biochemical processes over time .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the chelation of aqueous iron (III) and the synthesis of enzymes like cyclohexanone monooxygenase . The compound’s interaction with these enzymes and cofactors influences metabolic flux and metabolite levels, highlighting its role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are crucial for its biochemical activity and function .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its role in cellular processes and biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-cyclohexane-1,3-dione typically involves the acylation of cyclohexane-1,3-dione. One effective method is the direct C-acylation of cyclohexane-1,3-diones with carboxylic acids, carboxylic acid anhydrides, or acid chlorides in the presence of catalysts and condensing agents . Another approach involves the O/C-isomerization of enol acylates obtained by O-acylation of cyclohexane-1,3-diones with carboxylic acid chlorides .
Industrial Production Methods: Industrial production of 2-Acetyl-cyclohexane-1,3-dione may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols.
Scientific Research Applications
2-Acetyl-cyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of herbicides and other agrochemicals.
Comparison with Similar Compounds
1,3-Cyclohexanedione: A structural isomer with similar reactivity but different applications.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): A well-known reagent used in organic synthesis.
2-(Tetrazolylacetyl)cyclohexane-1,3-dione: A derivative with potential biological activity.
Uniqueness: 2-Acetyl-cyclohexane-1,3-dione is unique due to its specific acyl group, which imparts distinct reactivity and applications compared to its analogs. Its ability to inhibit HPPD and its role in herbicide development highlight its significance in both scientific research and industrial applications.
Properties
IUPAC Name |
2-acetylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5(9)8-6(10)3-2-4-7(8)11/h8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNXDYRMRBQOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193577 | |
| Record name | 2-Acetyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4056-73-9 | |
| Record name | 2-Acetyl-1,3-cyclohexanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004056739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
